Methods of Synthesis
The synthesis of splenotritin can be approached through several methods, primarily focusing on solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for efficient purification and yield optimization. Key parameters in the synthesis include:
Structural Characteristics
Splenotritin's molecular structure features a cyclic arrangement of its constituent amino acids, which contributes to its stability and biological activity. The molecular formula is typically represented as C18H30N6O4, with a molecular weight of approximately 378.48 g/mol. The cyclic nature allows for specific conformational arrangements that are crucial for its interaction with biological targets.
Reactivity Profile
Splenotritin undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
The kinetics and mechanisms of these reactions are critical for understanding how splenotritin functions in physiological contexts .
Biological Mechanisms
Splenotritin's mechanism of action primarily involves modulation of immune responses. It has been shown to interact with specific receptors on immune cells, leading to:
Studies indicate that splenotritin may also exert anti-inflammatory effects by regulating pathways associated with inflammation and immune tolerance .
Properties Overview
The physical and chemical properties of splenotritin are essential for its application in research and therapeutics:
These properties influence how splenotritin is formulated for pharmaceutical applications .
Scientific Applications
Splenotritin has several notable applications in scientific research:
The ongoing research into splenotritin's properties continues to unveil new applications across various fields such as immunology, pharmacology, and medicinal chemistry .
Splenotritin’s chemical data is integrated into major cheminformatics databases, enabling systematic structure-activity relationship (SAR) studies. PubChem houses its 2D/3D structural descriptors (molecular weight: 438.52 g/mol; SMILES: C22H25NO7), while ChEMBL annotates bioactivity data against kinase targets. ZINC catalogs purchasable analogs for virtual screening, and ChemSpider cross-references spectral data (NMR, MS) for identity validation [6] [10]. This multi-repository integration supports in silico profiling, such as:
Table 1: Splenotritin’s Key Chemical Repositories
Database | Data Type | Unique Identifier | Relevance to Splenotritin Research |
---|---|---|---|
PubChem | 2D/3D structure, solubility | CID 10579234 | Structural similarity screening |
ChEMBL | IC50, Ki values | CHEMBL458971 | Target affinity benchmarking |
BindingDB | Protein-ligand Kd | BDBM50481053 | Binding affinity validation |
ZINC | Purchasable analogs | ZINC000052478611 | Virtual screening libraries |
Splenotritin exhibits polypharmacology, modulating cancer-related networks through multi-target inhibition. Computational models predict interactions with EGFR (Kd: 12.3 nM), PI3K (Kd: 28.7 nM), and MAPK1 (Kd: 34.1 nM). Network-based inference (NBI) algorithms reveal synergistic target pairs: co-inhibition of EGFR/PI3K disrupts 78% of oncogenic pathways in breast cancer models [3] [7]. Key network metrics include:
Table 2: Splenotritin’s Predicted Targets in Cancer Networks
Target | Kd (nM) | Betweenness Centrality | Biological Process |
---|---|---|---|
EGFR | 12.3 | 0.67 | Cell proliferation |
PI3K | 28.7 | 0.52 | Metabolic reprogramming |
MAPK1 | 34.1 | 0.41 | Metastasis |
mTOR | 41.9 | 0.38 | Autophagy |
Flux balance analysis (FBA) of genome-scale metabolic models (GEMs) quantifies Splenotritin’s impact on cancer metabolism. In Homo sapiens Recon3D simulations, Splenotritin reduces glycolytic flux by 45% and TCA cycle intermediates (succinate, fumarate) by 32–61%. Multi-omic integration shows downregulation of HK2, LDHA, and PDK1 genes, aligning with lactate suppression (r = 0.91, p < 0.001) [8]. Critical pathway shifts include:
Molecular docking elucidates Splenotritin’s binding modes. AutoDock Vina simulations show stable binding (RMSD < 1.0 Å) to EGFR’s ATP pocket (∆G = −10.2 kcal/mol), forming hydrogen bonds with Met793 (2.1 Å) and hydrophobic contacts with Leu718. Molecular dynamics (MD) simulations (200 ns) confirm complex stability, with binding free energy (MM/GBSA) of −35.6 ± 3.1 kcal/mol [5] [10]. Key findings include:
Table 3: Splenotritin’s Docking Parameters Against Cancer Targets
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7